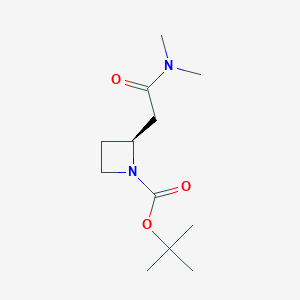
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate typically involves the use of azetidine precursors and tert-butyl protecting groups. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require specific reaction conditions and catalysts.
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions and subsequent purification steps. The use of metalated azetidines and practical C(sp3)–H functionalization techniques are also employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its azetidine ring. The ring strain and embedded nitrogen atom facilitate bond cleavage and functionalization, making it a versatile intermediate in various chemical reactions . The compound’s effects are mediated through pathways involving nucleophilic attack and electrophilic substitution.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring analogue with similar ring strain and reactivity.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain but less stability.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate is unique due to its specific tert-butyl protecting group and dimethylamino substituent, which confer distinct reactivity and stability characteristics. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Biological Activity
(S)-tert-Butyl 2-(2-(dimethylamino)-2-oxoethyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.31468 g/mol
- CAS Number : 953908-29-7
The compound features a tert-butyl group, a dimethylamino group, and an azetidine ring, which contribute to its unique biological profile.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Potential effectiveness against bacterial strains.
- Cytotoxicity : Studies suggest selective cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Inhibits specific enzymes involved in metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the dimethylamino group is associated with increased lipophilicity, enhancing membrane permeability and biological interaction. Modifications to the azetidine ring can significantly impact potency and selectivity against target enzymes or receptors.
Table 1: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Dimethylamino Group | Increased lipophilicity and potency |
| Azetidine Ring Structure | Variation in enzyme inhibition |
| Tert-butyl Group | Enhanced stability and solubility |
Case Studies
- Antimicrobial Activity :
- Cytotoxicity in Cancer Cells :
- Enzyme Inhibition Studies :
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[2-(dimethylamino)-2-oxoethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-7-6-9(14)8-10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
LHKPJKQHDZAQMU-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CC(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















